molecular formula C21H25N5O4 B1150141 PLX7486

PLX7486

Cat. No. B1150141
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R;  fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, this compound binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.

Scientific Research Applications

  • Antitumor Efficacy in Combination with Immune Checkpoint Blockade : PLX7486, a novel orally bioavailable small molecule dual-inhibitor of Trk and CSF-1R, has been studied in Phase I clinical trials for its potential in cancer treatment. In research involving murine cancer cell lines, this compound demonstrated a direct cytotoxic effect. It was hypothesized that this compound, by inhibiting Trk signaling in cancer cells and CSF-1R in immunosuppressive myeloid cells, could synergize with immune checkpoint blockade (anti-CTLA-4 or anti-PD-1) to enhance antitumor effects. The study confirmed TrkA receptor expression on multiple cancer cell lines and observed inhibition of the AKT pathway signaling in MC38 cells. In vivo experiments combining this compound with immune checkpoint inhibitors in MC38 and B16F10 tumor models showed increased antitumor effects (Duffy, Mok, & Allison, 2018).

properties

Molecular Formula

C21H25N5O4

Appearance

Solid powder

synonyms

PLX7486;  PLX-7486;  PLX 7486.; NONE

Origin of Product

United States

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